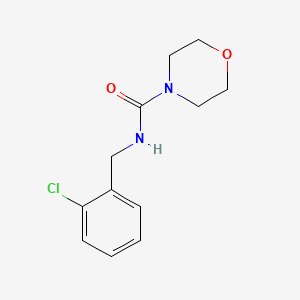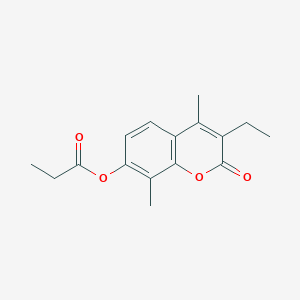![molecular formula C15H19N3O3 B5884525 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5884525.png)
1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods. In
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that contribute to inflammation and pain. Additionally, 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine may induce apoptosis (programmed cell death) in tumor cells, leading to their destruction.
Biochemical and Physiological Effects
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of COX enzymes, leading to a reduction in the production of prostaglandins. Physiologically, 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine has been found to reduce inflammation and pain in animal models. Additionally, this compound has been found to induce apoptosis in tumor cells, leading to their destruction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine in lab experiments include its potential therapeutic applications, its relatively simple synthesis method, and its ability to induce apoptosis in tumor cells. However, there are also limitations to the use of this compound in lab experiments. These include its potential toxicity, the need for further studies to fully understand its mechanism of action, and the need for more research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the testing of this compound in clinical trials to determine its safety and efficacy in humans. Additionally, research could focus on the potential use of 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine in combination with other drugs for the treatment of pain, inflammation, and cancer.
Métodos De Síntesis
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine can be synthesized through various methods, including the reaction of 1-ethylpiperazine with 3-(4-nitrophenyl)acryloyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-ethylpiperazine with 3-(4-nitrophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).
Aplicaciones Científicas De Investigación
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine has been found to have potential therapeutic applications in scientific research. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine has been found to have antitumor properties, indicating its potential use in cancer treatment.
Propiedades
IUPAC Name |
(E)-1-(4-ethylpiperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-16-9-11-17(12-10-16)15(19)8-5-13-3-6-14(7-4-13)18(20)21/h3-8H,2,9-12H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACONXXWPQMFNU-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)


![5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5884483.png)

![methyl 4-({[N-(2-thienylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B5884491.png)
![2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)
![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)


![N-[4-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5884521.png)
